molecular formula C40H73NaO7S B12661303 Sodium dioctadecenyl sulphonatosuccinate CAS No. 94021-03-1

Sodium dioctadecenyl sulphonatosuccinate

Cat. No.: B12661303
CAS No.: 94021-03-1
M. Wt: 721.1 g/mol
InChI Key: UFPWLPQCVYQTAJ-KCINWWGPSA-M
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Description

Sodium dioctadecenyl sulphonatosuccinate (CAS 94021-03-1) is an anionic surfactant with the molecular formula C₄₀H₇₃NaO₇S and a molecular weight of 721.06 g/mol . Structurally, it consists of two octadecenyl (C₁₈) chains esterified to a sulfonated succinic acid backbone, which confers strong amphiphilic properties. This compound is widely used in industrial applications, including emulsification, detergency, and as a wetting agent due to its high surface activity and stability in harsh conditions .

Properties

CAS No.

94021-03-1

Molecular Formula

C40H73NaO7S

Molecular Weight

721.1 g/mol

IUPAC Name

sodium;1,4-bis[(E)-octadec-1-enoxy]-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C40H74O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-46-39(41)37-38(48(43,44)45)40(42)47-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36,38H,3-32,37H2,1-2H3,(H,43,44,45);/q;+1/p-1/b35-33+,36-34+;

InChI Key

UFPWLPQCVYQTAJ-KCINWWGPSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C(=O)O/C=C/CCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC=COC(=O)CC(C(=O)OC=CCCCCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium dioctadecenyl sulphonatosuccinate typically involves the esterification of maleic anhydride with octadecenyl alcohol, followed by sulfonation. The process can be summarized as follows:

    Esterification Stage: Maleic anhydride reacts with octadecenyl alcohol in the presence of a catalyst to form dioctadecenyl maleate.

    Sulfonation Stage: The dioctadecenyl maleate is then sulfonated using sodium bisulfite.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for efficiency and cost-effectiveness. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium dioctadecenyl sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium dioctadecenyl sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of sodium dioctadecenyl sulphonatosuccinate involves its ability to reduce surface tension. This property allows it to enhance the mixing of oil and water, making it an effective emulsifier and dispersant. The compound interacts with the hydrophobic and hydrophilic regions of molecules, facilitating the formation of stable emulsions .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Sulfosuccinates are a class of anionic surfactants with variations in alkyl chain length, branching, and substituents. Below is a detailed comparison of sodium dioctadecenyl sulphonatosuccinate with structurally related compounds:

Chemical Structure and Molecular Properties
Compound Name (CAS) Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (94021-03-1) C₁₈ (unsaturated) C₄₀H₇₃NaO₇S 721.06 Two unsaturated C₁₈ chains; sulfonate group
Sodium 1,4-didodecyl sulphonatosuccinate (4229-35-0) C₁₂ (linear) C₂₈H₅₄O₇SNa 556.77 Two linear C₁₂ chains; smaller hydrophobic core
Sodium 1,4-diisotridecyl sulphonatosuccinate (55184-72-0) C₁₃ (branched) C₃₀H₅₇NaO₇S 608.79 Branched isotridecyl chains; enhanced solubility
Diheptyl sodium sulfosuccinate (4680-44-8) C₇ (linear) C₁₈H₃₃NaO₇S 472.61 Short C₇ chains; high water solubility

Key Observations :

  • Chain Length and Branching : SDSS has the longest alkyl chains (C₁₈) among the compared compounds, leading to higher hydrophobicity and surface activity compared to shorter-chain analogs like diheptyl (C₇) or didodecyl (C₁₂) derivatives .
  • Unsaturation : The octadecenyl chains in SDSS contain double bonds, which enhance flexibility and reduce crystallization compared to saturated analogs .
  • Molecular Weight : SDSS has the highest molecular weight (721.06 g/mol), directly influencing its viscosity and film-forming capabilities .
Physicochemical Properties and Performance
Property SDSS (94021-03-1) Sodium 1,4-didodecyl (4229-35-0) Diheptyl (4680-44-8)
Critical Micelle Concentration (CMC) Low (0.01–0.1 mM) Moderate (0.1–1 mM) High (>1 mM)
Solubility in Water Moderate (requires agitation) Low (forms micelles readily) High (readily soluble)
Stability in Hard Water Excellent Good Poor (precipitates)
Emulsification Efficiency Superior (oil-in-water) Moderate Limited to low-oil systems

Key Findings :

  • CMC : SDSS exhibits a lower CMC than shorter-chain derivatives, enabling effective micelle formation at lower concentrations, which is advantageous for industrial cleaning .
  • Hard Water Stability : SDSS resists precipitation in hard water due to its bulky hydrophobic domain, unlike diheptyl sulfosuccinate, which precipitates due to calcium binding .
  • Emulsification : SDSS outperforms other compounds in stabilizing high-oil-content emulsions, attributed to its long alkyl chains and strong interfacial adsorption .

Functional Differences :

  • SDSS is favored in industrial settings for its robustness in extreme pH and temperature conditions .
  • Branched-chain analogs (e.g., isotridecyl) balance solubility and emulsification, making them ideal for personal care .

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